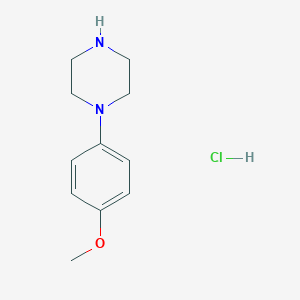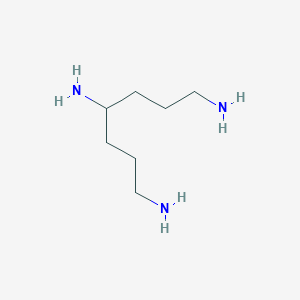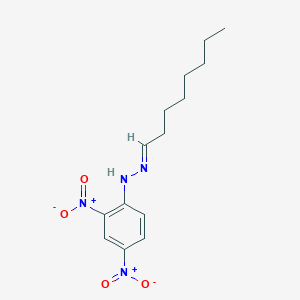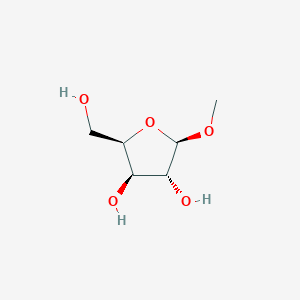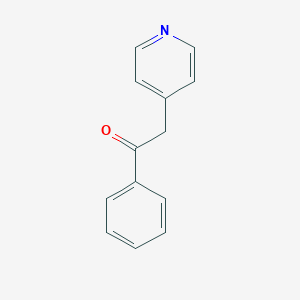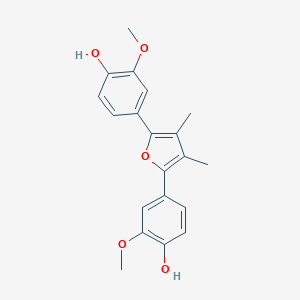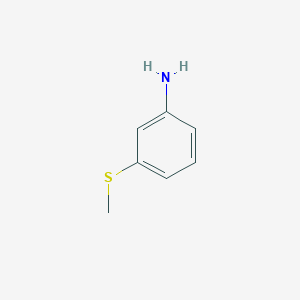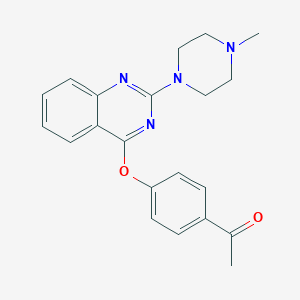
20alpha-Dihydrocortisol
Overview
Description
20alpha-Dihydrocortisol (20a-DHF) is a steroid hormone that plays a crucial role in various physiological processes in the human body. It is a metabolite of cortisol, which is a hormone that regulates the body's response to stress. 20a-DHF is synthesized in the adrenal gland and is involved in the regulation of the immune system, inflammation, and metabolism.
Scientific Research Applications
1. Role in Placental Metabolism
20alpha-Dihydrocortisol has been identified as a significant metabolite in the placental metabolism of cortisol. In a study conducted on the isolated human placental lobule, it was found that cortisol is mainly metabolized to cortisone, with a significant production of this compound and other metabolites. This research highlights the complex metabolic pathways of cortisol in the placenta (Dodds et al., 1997).
2. Involvement in Adrenal Function
This compound is also involved in adrenal functions. A study on mice showed that 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), an enzyme that catabolizes progesterone and 11-deoxycorticosterone, is restricted to a specific zone in the adrenal gland. This enzyme's activity is closely associated with the presence of this zone, indicating its importance in adrenal physiology (Hershkovitz et al., 2007).
3. Potential Involvement in Hypertension
An abnormal increase in this compound has been observed in a patient with a hypertensive syndrome, suggesting a possible etiological relationship between the metabolic abnormality and the patient's condition. This indicates that variations in the metabolism of this compound could have significant implications in certain hypertensive disorders (Ulick et al., 1977).
4. Association with Parturition in Sheep
Elevated levels of 17alpha, 20alpha-dihydroxypregn-4-en-3-one, a related compound, were observed in maternal and fetal plasma near parturition in sheep. This suggests a role in the onset of labor, highlighting the importance of such metabolites in reproductive physiology (Flint et al., 1975).
5. Role in Immune Function
This compound has been associated with immune function, particularly in T lymphocytes. Studies have identified 20alpha-HSD activity in T lymphocytes, suggesting that this enzyme and its products, like this compound, may have a role in immune responses (Weinstein, 1977).
6. Relationship with Essential Hypertension
A study found differences in the metabolism of cortisol, including 20alpha- and 20beta- dihydrocortisol, in patients with essential hypertension compared to normotensive subjects. This indicates a potential link between altered metabolism of this compound and essential hypertension (Kornel et al., 1975).
7. Protective Role in Fetus
This compound, through the action of 20alpha-HSD, has been suggested to protect the fetus from the cytotoxic effects of progesterone. This is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development (Jayasekara et al., 2005).
Mechanism of Action
Target of Action
20alpha-Dihydrocortisol is a metabolite of cortisol . Cortisol, also known as hydrocortisone, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . The primary targets of this compound are likely to be similar to those of cortisol, which include glucocorticoid receptors that mediate changes in gene expression leading to multiple downstream effects .
Mode of Action
The short-term effects of corticosteroids like cortisol include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Corticosteroids bind to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
This compound is involved in the steroid hormone biosynthesis pathway . It is a product of the action of 20alpha-HSD, which converts cortisol to this compound . This conversion is particularly evident in the placenta and uterus during pregnancy, signifying its importance in fetal development.
Pharmacokinetics
Studies on hydrocortisone, from which this compound is derived, show that there can be large inter-individual variation in clearance and volume of distribution . This suggests that the pharmacokinetics of this compound may also vary significantly between individuals.
Result of Action
These may include increasing blood sugar through gluconeogenesis, suppressing the immune system, and aiding in fat, protein, and carbohydrate metabolism .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, stress and low levels of blood glucocorticoids can trigger the release of cortisol, from which this compound is derived
Future Directions
The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .
Biochemical Analysis
Biochemical Properties
20alpha-Dihydrocortisol is involved in various biochemical reactions. It is a product of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which is involved in the metabolism of cortisol . This enzyme converts cortisol to this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It is known to bind with enzymes like 20alpha-HSD, influencing their activity . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the urinary excretion of this compound and urinary free cortisol (UFC) in normal subjects and patients with Cushing’s syndrome varies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol . The enzyme 20alpha-HSD plays a crucial role in this pathway, converting cortisol to this compound .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-FJWDNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-79-5 | |
| Record name | MLS002694142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?
A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []
Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?
A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


